1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

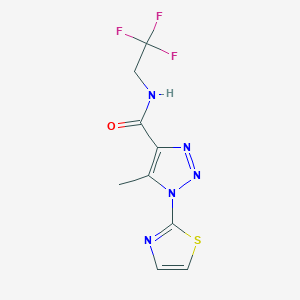

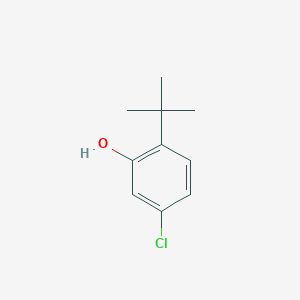

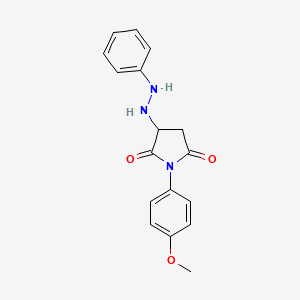

1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of benzotriazole .

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of carboxylic acids with 1H-benzotriazole . A convenient reaction of carboxylic acids with 1H-benzotriazole provides N-acylbenzotriazoles in good yields .Molecular Structure Analysis

The molecular structure of this compound consists of a benzotriazole ring with a hydroxy group at the 1-position and a carboxylic acid group at the 6-position . The InChI code for this compound isInChI=1S/C7H5N3O3/c11-7(12)4-1-2-5-6(3-4)10(13)9-8-5/h1-3,13H,(H,11,12) . Chemical Reactions Analysis

Benzotriazole derivatives, such as this compound, are often used in the synthesis of amides from carboxylic acids . They can react with amines at ambient temperature to give amides .Physical and Chemical Properties Analysis

The molecular weight of this compound is 179.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.03309103 g/mol . The topological polar surface area is 88.2 Ų . The heavy atom count is 13 .科学的研究の応用

Environmental Degradation Studies

1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid, as a derivative of benzotriazole, is significant in environmental science for studying the degradation mechanisms of benzotriazoles in aquatic environments. A study explored the aerobic biological degradation of benzotriazoles in activated sludge, revealing degradation pathways and identifying transformation products like 4- and 5-hydroxy-1H-benzotriazole (Huntscha et al., 2014).

Synthesis and Chemical Transformations

The compound plays a crucial role in organic chemistry, particularly in the synthesis and transformations of related compounds. For instance, methods for synthesizing 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs have been developed, highlighting its importance in producing derivatives with varied functional properties (Vasin et al., 2013).

特性

IUPAC Name |

3-hydroxybenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7(12)4-1-2-5-6(3-4)10(13)9-8-5/h1-3,13H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLAMJKGAKHIOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N(N=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331202 |

Source

|

| Record name | 3-hydroxybenzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26669977 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50907-17-0 |

Source

|

| Record name | 3-hydroxybenzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2655161.png)

![7-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2655166.png)

![3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655179.png)